3-エチルフェニルイソチオシアネート

概要

説明

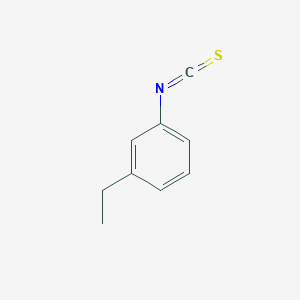

3-Ethylphenyl isothiocyanate is an organic compound with the molecular formula C9H9NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S.

科学的研究の応用

Anti-Cancer Applications

Isothiocyanates are recognized for their potential anti-cancer properties. Research indicates that 3-EPTC, like other isothiocyanates, may exert effects on cancer cells through multiple mechanisms:

- Induction of Apoptosis : Studies have shown that isothiocyanates can promote apoptosis in cancer cells. For instance, phenethyl isothiocyanate (PEITC), a closely related compound, has been demonstrated to covalently modify proteins involved in apoptosis pathways, thereby enhancing cell death in cancerous cells .

- Inhibition of Tumor Growth : The combined application of isothiocyanates with traditional anti-cancer drugs has been explored to improve therapeutic efficacy. A patent describes formulations that incorporate isothiocyanate compounds alongside anti-cancer agents to enhance their effectiveness against various tumor types .

Antimicrobial Activity

The antimicrobial properties of isothiocyanates have been extensively studied, with 3-EPTC showing promise against various pathogens:

- Bacterial Inhibition : Isothiocyanates, including 3-EPTC, exhibit antibacterial activity against a range of bacteria. Their mechanism often involves disrupting bacterial cell membranes and interfering with metabolic processes . This property makes them potential candidates for natural preservatives in food products.

- Resistance to Multi-Drug Resistant Strains : With the rise of antibiotic-resistant bacteria, the search for alternative antimicrobial agents has intensified. Isothiocyanates have shown effectiveness against multi-drug-resistant strains, providing a basis for their application in both clinical and agricultural settings .

Organic Synthesis Applications

In organic chemistry, isothiocyanates serve as versatile intermediates for synthesizing various bioactive compounds:

- Synthesis of Heterocycles : 3-EPTC can participate in cyclization reactions leading to the formation of functionalized heterocycles. These compounds are often biologically active and serve as building blocks for pharmaceuticals .

- Thiocyanate Transfer Reagents : Isothiocyanates can act as thiocyanate transfer reagents in synthetic pathways, facilitating the creation of complex molecules with diverse functionalities .

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Anti-Cancer | Induction of apoptosis; inhibition of tumor growth | 3-EPTC, PEITC |

| Antimicrobial Activity | Bacterial inhibition; effective against multi-drug resistant strains | 3-EPTC |

| Organic Synthesis | Synthesis of heterocycles; thiocyanate transfer | Various heterocycles |

Case Study 2: Antimicrobial Properties

Research has documented the efficacy of various isothiocyanates against foodborne pathogens. A comparative analysis showed that isothiocyanates derived from cruciferous vegetables exhibited potent antibacterial effects against E. coli and Salmonella species.

作用機序

Target of Action

3-Ethylphenyl isothiocyanate, like other isothiocyanates, is known to interact with various intracellular targets . . Isothiocyanates in general have been found to interact with proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

Isothiocyanates are known to be weak electrophiles and are susceptible to hydrolysis . In general, nucleophiles attack at the carbon of the isothiocyanate group . This interaction can lead to changes in the biochemical pathways within the cell.

Biochemical Pathways

Isothiocyanates, including 3-Ethylphenyl isothiocyanate, are derived from the enzymatic hydrolysis of glucosinolates . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The downstream effects of these interactions can lead to changes in cell behavior and function, potentially contributing to their chemopreventive properties.

Pharmacokinetics

Isothiocyanates in general have been found to exhibit linear and first-order absorption, high protein binding and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination . These properties can impact the bioavailability of the compound in the body.

Result of Action

Isothiocyanates in general have been found to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations .

Action Environment

The action, efficacy, and stability of 3-Ethylphenyl isothiocyanate can be influenced by various environmental factors. For instance, the pH of the environment can influence the formation of isothiocyanates . Additionally, the presence of certain cofactors and the specific physiological conditions can also impact the action of 3-Ethylphenyl isothiocyanate .

生化学分析

Biochemical Properties

3-Ethylphenyl isothiocyanate, like other isothiocyanates, can interact with various enzymes, proteins, and other biomolecules. It is known that isothiocyanates can govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Molecular Mechanism

The molecular mechanism of action of 3-Ethylphenyl isothiocyanate is not fully elucidated. It is known that some organic thiocyanates are generated by cyanation of some organosulfur compounds. Sulfenyl thiosulfates (RSSO 3 −) react with alkali metal cyanides to give thiocyanates .

Temporal Effects in Laboratory Settings

It has been found that benzyl isothiocyanate, a related compound, has antioxidative stress properties and contributes to neuroprotection .

Dosage Effects in Animal Models

Dietary phenethyl isothiocyanate, another isothiocyanate, was found to reduce tumor size when given simultaneously with a carcinogen in a mouse model .

Metabolic Pathways

Inside the body, isothiocyanates like 3-Ethylphenyl isothiocyanate are metabolized by the mercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

It is known that isothiocyanates can be transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of a protein provides valuable insights into its functionalities, the functioning of the cell, and its possible interactions with other proteins .

準備方法

Synthetic Routes and Reaction Conditions

3-Ethylphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-ethylphenylamine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}9\text{H}{11}\text{N} + \text{CSCl}_2 \rightarrow \text{C}_9\text{H}_9\text{NS} + 2\text{HCl} ]

Another method involves the use of dithiocarbamate salts, which are generated in situ by treating 3-ethylphenylamine with carbon disulfide (CS2) and a base such as triethylamine. The intermediate dithiocarbamate is then decomposed using tosyl chloride to yield the desired isothiocyanate .

Industrial Production Methods

Industrial production of 3-ethylphenyl isothiocyanate often employs large-scale synthesis techniques similar to the laboratory methods described above. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

3-Ethylphenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack, leading to the formation of thioureas and other derivatives.

Hydrolysis: In the presence of water, 3-ethylphenyl isothiocyanate can hydrolyze to form 3-ethylphenylamine and carbon dioxide.

Addition Reactions: The compound can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

Common reagents used in reactions with 3-ethylphenyl isothiocyanate include primary and secondary amines, alcohols, and bases such as triethylamine. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from reactions with 3-ethylphenyl isothiocyanate include thioureas, ureas, and various heterocyclic compounds. These products are often valuable intermediates in organic synthesis and pharmaceutical research .

類似化合物との比較

Similar Compounds

Phenyl isothiocyanate: Similar structure but lacks the ethyl group.

Benzyl isothiocyanate: Contains a benzyl group instead of an ethyl group.

Allyl isothiocyanate: Contains an allyl group, known for its presence in mustard oil.

Uniqueness

3-Ethylphenyl isothiocyanate is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules.

生物活性

3-Ethylphenyl isothiocyanate (3-EPTC) is a member of the isothiocyanate family, which is known for its diverse biological activities. This article provides a detailed examination of the biological activity of 3-EPTC, including its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

3-EPTC has the molecular formula C10H11NCS and features a phenyl ring substituted with an ethyl group at the meta position. It is typically synthesized through the reaction of phenyl ethylamine with thiophosgene or by hydrolysis of the corresponding thiourea derivative. The compound's electrophilic nature allows it to interact with various biological targets, which contributes to its bioactivity.

Antimicrobial Activity

3-EPTC exhibits significant antimicrobial properties against a range of pathogens. Research indicates that isothiocyanates disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death. For instance, studies have shown that 3-EPTC can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi .

| Microorganism | Activity | Mechanism |

|---|---|---|

| Escherichia coli | Inhibition of growth | Disruption of cell membrane integrity |

| Staphylococcus aureus | Antibacterial | Enzyme inhibition |

| Candida albicans | Antifungal | Cell wall disruption |

Anticancer Properties

The anticancer potential of 3-EPTC has been a focal point in recent research. Isothiocyanates are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

- Induction of Apoptosis : 3-EPTC promotes apoptosis by covalently modifying proteins involved in cell survival pathways. For example, it has been shown to target BID, a pro-apoptotic protein, enhancing apoptotic signaling in cancer cells .

- Inhibition of Cell Proliferation : Studies indicate that 3-EPTC can inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression .

- Anti-inflammatory Effects : Chronic inflammation is linked to cancer progression; thus, the anti-inflammatory properties of 3-EPTC may indirectly contribute to its anticancer effects by reducing inflammation-related tumorigenesis .

Case Studies

- In Vitro Studies : In a study examining the effects of 3-EPTC on human cancer cell lines, it was found that treatment with 10–30 μM concentrations resulted in significant reductions in cell viability and induced apoptosis within 24 hours .

- In Vivo Efficacy : A mouse model study demonstrated that administration of 3-EPTC at doses ranging from 100 to 200 mg/kg significantly reduced tumor size compared to control groups. The compound maintained effective plasma concentrations for over 24 hours post-administration .

The mechanisms underlying the biological activities of 3-EPTC are multifaceted:

- Electrophilic Reactivity : The electrophilic nature allows 3-EPTC to react with nucleophiles such as glutathione, potentially altering metabolic pathways and contributing to its bioactivity.

- Target Protein Interaction : Recent proteomic studies have highlighted specific target proteins affected by isothiocyanates, including those involved in apoptosis and cell signaling pathways .

特性

IUPAC Name |

1-ethyl-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMFJQIVPNSSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172829 | |

| Record name | 3-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-20-4 | |

| Record name | Benzene, 1-ethyl-3-isothiocyanato- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19241-20-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。